(4-Chloromethyl-phenoxy)-acetic acid tert-butyl ester
CAS No.:
Cat. No.: VC13699811
Molecular Formula: C13H17ClO3
Molecular Weight: 256.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClO3 |
|---|---|
| Molecular Weight | 256.72 g/mol |
| IUPAC Name | tert-butyl 2-[4-(chloromethyl)phenoxy]acetate |
| Standard InChI | InChI=1S/C13H17ClO3/c1-13(2,3)17-12(15)9-16-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | BWIOFGLHWIXOJS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Formula
The compound’s systematic IUPAC name is tert-butyl 4-(chloromethyl)phenoxyacetate. Its molecular formula is C₁₃H₁₅ClO₃, with a molecular weight of 254.71 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, O=16.00). The structure comprises:
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A phenoxy group (C₆H₅O–) substituted with a chloromethyl (–CH₂Cl) group at the 4-position.
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An acetic acid moiety (–CH₂COOH) esterified with tert-butanol (–OC(CH₃)₃).
The tert-butyl group enhances steric protection of the ester functionality, improving stability against hydrolysis .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of (4-chloromethyl-phenoxy)-acetic acid tert-butyl ester typically involves esterification or coupling reactions. A validated method uses phosphonitrilic chloride (PNT) and N-methyl morpholine (NMM) as activators (Figure 1) :
Procedure:
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Activation: PNT (0.025 mmol) and NMM (1.5 mmol) are stirred in chloroform at room temperature.
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Coupling: 4-Chloromethylphenoxyacetic acid (1.5 mmol) is added, followed by tert-butanol.
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Workup: The mixture is washed with NaOH, dried over Na₂SO₄, and purified via column chromatography.
Yield: 89–93% under optimized conditions .
Table 1. Optimization of Reaction Conditions
| Activator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PNT/NMM | CHCl₃ | 25 | 92 |
| DCC/DMAP | THF | 25 | 78 |
| EDCI/HOBt | DCM | 0 | 85 |
Key Insight: PNT/NMM outperforms traditional carbodiimide-based activators due to milder conditions and reduced side reactions .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorption at 1755 cm⁻¹ (ester C=O stretch) and 1220 cm⁻¹ (C–O–C asymmetric stretch) .
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¹H NMR (CDCl₃, 400 MHz):
Solubility and Stability
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Solubility: Miscible with chloroform, THF, and DCM; insoluble in water.
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Stability: Stable at room temperature but hydrolyzes under acidic/basic conditions to yield 4-chloromethylphenoxyacetic acid .
Applications in Drug Discovery
Role as a Synthetic Intermediate
The compound’s chloromethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the tert-butyl ester acts as a carboxylate-protecting group. Notable applications include:
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PPAR Agonists: Serves as a precursor for zwitterionic peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists (Figure 2) .
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Anticancer Agents: Derivatives show activity against tyrosine kinase receptors .
Table 2. Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (nM) |
|---|---|---|
| PPAR-γ Agonist | PPAR-γ | 12 |
| EGFR Inhibitor | Epidermal Growth Factor Receptor | 45 |
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